molecular formula C20H19BrN4O3S B4561831 (5E)-5-[[5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[[5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B4561831
M. Wt: 475.4 g/mol
InChI Key: WMOHGPAQKLECMT-OVCLIPMQSA-N
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Description

(5E)-5-[[5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione is a useful research compound. Its molecular formula is C20H19BrN4O3S and its molecular weight is 475.4 g/mol. The purity is usually 95%.
The exact mass of the compound 5-({5-bromo-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}methylene)-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is 474.03612 g/mol and the complexity rating of the compound is 767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • The synthesis and reactions of thiazolidino[3,2-a]pyrimidines, involving bromination under mild conditions and reactions with cyclic secondary amines, provide insights into the chemical behavior and potential modifications of pyrimidine derivatives similar in structure to the compound (Brown & Dyson, 1971).
  • A study on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showcases the antiviral activity of pyrimidine derivatives, highlighting the relevance of bromination and other modifications in enhancing biological activity (Hocková et al., 2003).
  • Research on phenylselenenyl- and phenylthio-substituted pyrimidines as inhibitors for various enzymes demonstrates the therapeutic potential of chemically modified pyrimidines (Goudgaon et al., 1993).

Structural and Functional Analysis

  • A detailed study on the crystal structure, Hirshfeld surface analysis, and thermal stability of a related 5-bromo-1H-indole-3-carbaldehyde pyrimidine derivative provides insight into the molecular interactions and stability of such compounds (Barakat et al., 2017).
  • The ionic liquid-mediated synthesis of novel chromone-pyrimidine coupled derivatives demonstrates an efficient, eco-friendly approach to synthesizing complex molecules with potential biological activities (Nikalje et al., 2017).

Properties

IUPAC Name

(5E)-5-[[5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O3S/c1-23-19(28)15(18(27)22-20(23)29)8-12-10-25(11-17(26)24-6-2-3-7-24)16-5-4-13(21)9-14(12)16/h4-5,8-10H,2-3,6-7,11H2,1H3,(H,22,27,29)/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMOHGPAQKLECMT-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CN(C3=C2C=C(C=C3)Br)CC(=O)N4CCCC4)C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)/C(=C/C2=CN(C3=C2C=C(C=C3)Br)CC(=O)N4CCCC4)/C(=O)NC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[[5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 2
Reactant of Route 2
(5E)-5-[[5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[[5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 4
Reactant of Route 4
(5E)-5-[[5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 5
(5E)-5-[[5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[[5-bromo-1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]methylidene]-1-methyl-2-sulfanylidene-1,3-diazinane-4,6-dione

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